(1-Cyano-2-ethoxy-2-oxoethyl) benzoate

Medicinal Chemistry Cancer Research Apoptosis

(1-Cyano-2-ethoxy-2-oxoethyl) benzoate, also known as (benzoyloxy)cyanoacetic acid ethyl ester, is a specialized α-cyano-α-hydroxy ester derivative with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol. This compound features a unique orthogonally reactive core: a benzoyl ester, a cyano group, and an ethyl ester functionality are all attached to the same tetrahedral carbon center.

Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
CAS No. 19788-59-1
Cat. No. B035524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Cyano-2-ethoxy-2-oxoethyl) benzoate
CAS19788-59-1
Molecular FormulaC12H11NO4
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C#N)OC(=O)C1=CC=CC=C1
InChIInChI=1S/C12H11NO4/c1-2-16-12(15)10(8-13)17-11(14)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3
InChIKeyPMUPRIZMXFGFCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring (1-Cyano-2-ethoxy-2-oxoethyl) Benzoate (CAS 19788-59-1): Core Specifications and Chemical Identity


(1-Cyano-2-ethoxy-2-oxoethyl) benzoate, also known as (benzoyloxy)cyanoacetic acid ethyl ester, is a specialized α-cyano-α-hydroxy ester derivative with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol . This compound features a unique orthogonally reactive core: a benzoyl ester, a cyano group, and an ethyl ester functionality are all attached to the same tetrahedral carbon center. This dense array of reactive groups makes it a versatile synthon for constructing complex heterocyclic frameworks, particularly in the synthesis of the Bcl-2 antagonist HA 14-1 and its subsequent generations of analogues [1].

Why Generic Substitution Fails: The Critical Role of (1-Cyano-2-ethoxy-2-oxoethyl) Benzoate as a Precision Building Block


Generic substitution with a different ester (e.g., methyl or tert-butyl) or a different acyl protecting group is not viable for this specific building block due to the demanding reaction conditions and precise molecular geometry required for its primary application. The (1-cyano-2-ethoxy-2-oxoethyl) benzoate core is essential for constructing the HA 14-1 pharmacophore and its analogues. While the benzoyl group itself is cleaved during synthesis, its presence is critical for the successful multi-component reaction (MCR) used to assemble the 4H-chromene scaffold [1]. Furthermore, the downstream biological activities of the final therapeutic candidates are exquisitely sensitive to structural modifications at the site originating from this building block. For instance, the most active analogue from the HA 14-1 series showed a >3-fold increase in binding affinity and a >13-fold increase in cytotoxicity over the parent, and the subsequent development of the more stable sHA 14-1 and potent CXL017 required precise modifications that are impossible without the exact starting material [2][3]. Substituting a seemingly similar synthon would derail the established, validated synthetic route and prevent access to these optimized lead compounds.

Quantitative Evidence Guide for Procuring (1-Cyano-2-ethoxy-2-oxoethyl) Benzoate (CAS 19788-59-1)


Enabling the Synthesis of HA 14-1: A Foundational Bcl-2 Antagonist Scaffold

(1-Cyano-2-ethoxy-2-oxoethyl) benzoate is the essential building block for synthesizing HA 14-1 (compound 1), a first-generation small-molecule antagonist of antiapoptotic Bcl-2 proteins [1]. The ethyl ester and cyano groups provided by this synthon are directly incorporated into the 4H-chromene core of the final molecule. The synthesis of HA 14-1 and its 6-substituted analogues (e.g., 6-bromo, 6-cyclopentyl) is not possible without this specific benzoate derivative [1].

Medicinal Chemistry Cancer Research Apoptosis

Enabling a Critical SAR Comparison: HA 14-1 vs. sHA 14-1 and CXL017

Procurement of (1-Cyano-2-ethoxy-2-oxoethyl) benzoate is the sole entry point for generating HA 14-1 (6, IC50 ≈ 9-10 μM for Bcl-2) [1], which serves as the direct comparator for its more advanced analogues, sHA 14-1 and CXL017 [2][3]. The key differentiator for the follow-on compounds is that they were designed specifically to overcome HA 14-1's primary liability: its chemical instability (t1/2 = 15 min in vitro) [2]. The quantitative data underscores this evolutionary progression: CXL017 (5), which is derived from this same chemical series, shows a substantially improved IC50 of 1.04 μM across the NCI-60 panel and ~2 µM in the multidrug-resistant HL60/MX2 cell line [3].

Medicinal Chemistry Drug Resistance Bcl-2 Inhibition

Differentiated Reactivity vs. Alkyl-Substituted Analogues for Building Block Selection

The target compound (C12H11NO4, MW 233.22) possesses a calculated topological polar surface area (tPSA) of 76.4 Ų and a complexity score of 325 [1]. This contrasts with related α-cyano-α-benzoyloxy esters bearing longer alkyl chains, such as the hexanoic acid ethyl ester analogue (CAS 19788-60-4) or the 3-methylvaleric acid analogue (CAS 19788-62-6), both of which share the same core but possess larger molecular weights of 289.33 g/mol and greater lipophilicity . The target compound's lower molecular weight and more polar character render it a more tractable intermediate, offering distinct advantages in solubility and purification for early-stage synthesis compared to its more hydrophobic, higher-molecular-weight counterparts [1].

Organic Synthesis Building Blocks Physicochemical Properties

Optimal Research and Industrial Application Scenarios for (1-Cyano-2-ethoxy-2-oxoethyl) Benzoate


Synthesis of HA 14-1 and First-Generation Bcl-2 Antagonists

The primary and most validated application for this compound is as the key building block in the multi-component synthesis of HA 14-1 (ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate), a foundational small-molecule antagonist of the antiapoptotic proteins Bcl-2, Bcl-XL, and Bcl-w. This specific synthon is required to assemble the 4H-chromene core, which was the starting point for an extensive SAR campaign to overcome drug resistance in cancer [1].

Comparative SAR Studies and Development of Improved Analogues (sHA 14-1, CXL017)

Procuring this compound allows researchers to synthesize the original HA 14-1 lead, which serves as an essential control and comparator for evaluating more advanced analogues. Studies have shown that HA 14-1 suffers from poor stability (t1/2 = 15 min) [2]. This limitation spurred the development of more stable analogues like sHA 14-1 and the highly potent CXL017 (average IC50 = 1.04 μM in NCI-60 panel), which were rationally designed based on the HA 14-1 scaffold [3]. Having access to the parent compound is critical for benchmarking the performance of these next-generation molecules in cytotoxicity and target engagement assays.

General Synthesis of 4H-Chromene and Related Heterocyclic Libraries

The orthogonally reactive functional groups (cyano, ester, benzoyloxy) on a single tetrahedral carbon make this compound a versatile starting material for generating diverse libraries of 4H-chromenes, dihydropyrans, and other oxygen-containing heterocycles. This is a valuable strategy in medicinal chemistry for exploring chemical space around a validated pharmacophore. The compound's moderate complexity (score = 325) and polar surface area (tPSA = 76.4 Ų) indicate it is a tractable intermediate for generating compounds with favorable drug-like properties [4].

Investigating Mechanisms of Multidrug Resistance (MDR) in Cancer

This building block provides access to a unique chemical series of Bcl-2 antagonists that have demonstrated the ability to overcome multidrug resistance. For example, CXL017, a compound derived from this series, was shown to overcome drug resistance in nine pairs of drug-resistant leukemia cell lines [5]. Procuring (1-Cyano-2-ethoxy-2-oxoethyl) benzoate is the first step in generating the tool compounds (HA 14-1 and its analogues) needed to investigate the molecular mechanisms of MDR and to validate Bcl-2 family proteins as therapeutic targets in resistant cancer models [1].

Quote Request

Request a Quote for (1-Cyano-2-ethoxy-2-oxoethyl) benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.